molecular formula C13H17NO2 B5727396 1-[(3-methylphenoxy)acetyl]pyrrolidine

1-[(3-methylphenoxy)acetyl]pyrrolidine

Cat. No. B5727396
M. Wt: 219.28 g/mol
InChI Key: DWQTYDILPPEJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-methylphenoxy)acetyl]pyrrolidine, also known as MPAP, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPAP is a pyrrolidine derivative that has been shown to have a variety of biochemical and physiological effects on the body.

Mechanism of Action

The mechanism of action of 1-[(3-methylphenoxy)acetyl]pyrrolidine is not fully understood, but it is thought to involve the modulation of the dopamine and serotonin systems in the brain. 1-[(3-methylphenoxy)acetyl]pyrrolidine has been shown to increase the release of dopamine and serotonin, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-[(3-methylphenoxy)acetyl]pyrrolidine has been shown to have a variety of biochemical and physiological effects on the body. 1-[(3-methylphenoxy)acetyl]pyrrolidine has been shown to increase the release of dopamine and serotonin, as well as to have antioxidant and anti-inflammatory effects. 1-[(3-methylphenoxy)acetyl]pyrrolidine has also been shown to have a neuroprotective effect on the brain, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3-methylphenoxy)acetyl]pyrrolidine in lab experiments is its relatively simple synthesis method. 1-[(3-methylphenoxy)acetyl]pyrrolidine is also relatively stable and can be stored for long periods of time. However, one limitation of using 1-[(3-methylphenoxy)acetyl]pyrrolidine in lab experiments is its potential toxicity. 1-[(3-methylphenoxy)acetyl]pyrrolidine has been shown to be toxic at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[(3-methylphenoxy)acetyl]pyrrolidine. One area of research could focus on the development of new synthetic methods for 1-[(3-methylphenoxy)acetyl]pyrrolidine that are more efficient and cost-effective. Another area of research could focus on the potential therapeutic applications of 1-[(3-methylphenoxy)acetyl]pyrrolidine in the treatment of addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the mechanism of action of 1-[(3-methylphenoxy)acetyl]pyrrolidine and its potential effects on the brain and body.

Synthesis Methods

The synthesis of 1-[(3-methylphenoxy)acetyl]pyrrolidine involves the reaction of 3-methylphenol with acetyl chloride to form 3-methylphenyl acetate. This intermediate is then reacted with pyrrolidine to form 1-[(3-methylphenoxy)acetyl]pyrrolidine. The synthesis method of 1-[(3-methylphenoxy)acetyl]pyrrolidine is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-[(3-methylphenoxy)acetyl]pyrrolidine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and psychiatry. 1-[(3-methylphenoxy)acetyl]pyrrolidine has been shown to have a neuroprotective effect on the brain, as well as anxiolytic and antidepressant effects. 1-[(3-methylphenoxy)acetyl]pyrrolidine has also been shown to have potential applications in the treatment of addiction and withdrawal symptoms.

properties

IUPAC Name

2-(3-methylphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11-5-4-6-12(9-11)16-10-13(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQTYDILPPEJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenoxy)-1-(pyrrolidin-1-yl)ethanone

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